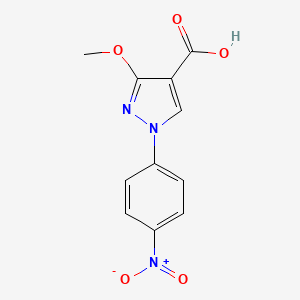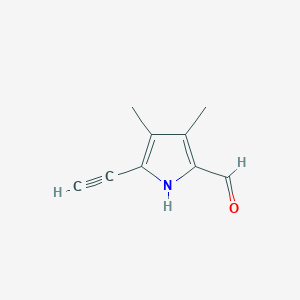![molecular formula C17H11ClN2O4 B12893199 1-{5-[(6-Chloroquinolin-2-yl)oxy]-2-nitrophenyl}ethan-1-one CAS No. 90510-51-3](/img/structure/B12893199.png)
1-{5-[(6-Chloroquinolin-2-yl)oxy]-2-nitrophenyl}ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-((6-Chloroquinolin-2-yl)oxy)-2-nitrophenyl)ethanone is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-((6-Chloroquinolin-2-yl)oxy)-2-nitrophenyl)ethanone typically involves the reaction of 6-chloroquinoline with 5-hydroxy-2-nitroacetophenone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-((6-Chloroquinolin-2-yl)oxy)-2-nitrophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(5-((6-Chloroquinolin-2-yl)oxy)-2-aminophenyl)ethanone.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroquinoline moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: 1-(5-((6-Chloroquinolin-2-yl)oxy)-2-aminophenyl)ethanone.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-((6-Chloroquinolin-2-yl)oxy)-2-nitrophenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including malaria and cancer.
Industry: Utilized in the development of dyes, catalysts, and materials
Wirkmechanismus
The mechanism of action of 1-(5-((6-Chloroquinolin-2-yl)oxy)-2-nitrophenyl)ethanone involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV. In anticancer research, it may induce apoptosis in cancer cells by interacting with key signaling pathways .
Vergleich Mit ähnlichen Verbindungen
6-Chloroquinoline: A simpler analog with similar biological activities.
2-Nitroacetophenone: Shares the nitro and acetophenone functionalities.
Chloroquine: A well-known antimalarial drug with a quinoline core
Uniqueness: 1-(5-((6-Chloroquinolin-2-yl)oxy)-2-nitrophenyl)ethanone is unique due to its combination of the chloroquinoline and nitrophenyl moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
90510-51-3 |
|---|---|
Molekularformel |
C17H11ClN2O4 |
Molekulargewicht |
342.7 g/mol |
IUPAC-Name |
1-[5-(6-chloroquinolin-2-yl)oxy-2-nitrophenyl]ethanone |
InChI |
InChI=1S/C17H11ClN2O4/c1-10(21)14-9-13(4-6-16(14)20(22)23)24-17-7-2-11-8-12(18)3-5-15(11)19-17/h2-9H,1H3 |
InChI-Schlüssel |
NIVSLFYZPFSDKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=CC(=C1)OC2=NC3=C(C=C2)C=C(C=C3)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(1H-pyrrole-2-carbonyl)amino]benzoate](/img/structure/B12893117.png)
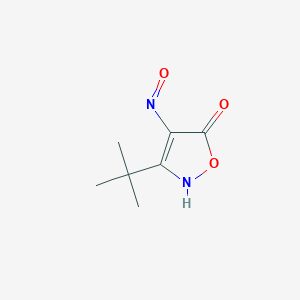


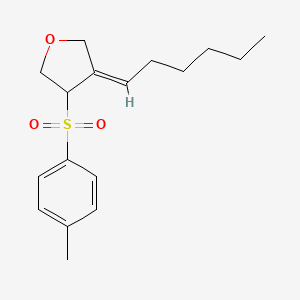
![4-{2-[(Propan-2-yl)sulfanyl]phenyl}-1H-pyrrole-3-carbonitrile](/img/structure/B12893143.png)
![Isoquinoline, 1-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B12893154.png)
![6-Phenyl-3-propyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B12893161.png)
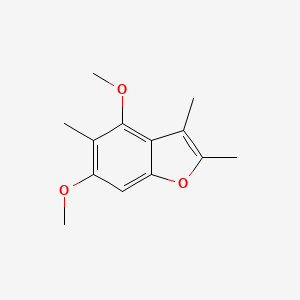
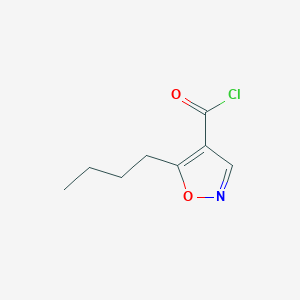

![[(5R)-3-ethyl-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12893176.png)
